3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmacophoric Features and Inhibitory Actions
Research by Żesławska et al. (2019) investigates the pharmacophoric features responsible for the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives. They highlight the significant inhibitory action on the ABCB1 pump and potent cytotoxic and antiproliferative properties, especially in multidrug resistance cells. Their findings suggest the potential application of these derivatives in overcoming drug resistance in cancer therapy (Żesławska et al., 2019).
Synthesis Techniques
A study by Kumar et al. (2013) outlines the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. This research also explores their anticancer activity, highlighting the potential therapeutic applications of these compounds in treating various cancer types (Kumar et al., 2013).
Hypoglycemic Activity
Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones, which showed significant hypoglycemic activity in vitro and in vivo. This research contributes to the development of new therapeutic agents for diabetes management (Oguchi et al., 2000).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them for their in vitro antibacterial and antifungal activity. Their findings highlight the potential of these compounds as effective antimicrobial agents (Prakash et al., 2011).
Novel Chemosensitizers
Matys et al. (2015) evaluated a series of amine derivatives of 5-aromatic imidazolidine-4-ones for their ability to improve antibiotics' effectiveness against Staphylococcus aureus strains, including MRSA. Their research provides insights into the development of novel chemosensitizers to combat antibiotic resistance (Matys et al., 2015).
Mechanism of Action
Target of Action
Piperidine derivatives, such as “3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione”, are often used in the design of drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives often interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Properties
IUPAC Name |
3-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-13-9-16-15(21)18(13)11-5-7-17(8-6-11)14(20)10-22-12-3-1-2-4-12/h11-12H,1-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIUVHHRFCZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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